molecular formula C24H33NaO5 B13389953 Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Sodium 4-[10,13-dimethyl-3,7,12-tris(oxidanylidene)-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B13389953
M. Wt: 424.5 g/mol
InChI Key: FKJIJBSJQSMPTI-UHFFFAOYSA-M
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Description

Sodium dehydrocholate is a synthetic bile acid derivative, commonly used in various scientific and industrial applications. It is the sodium salt form of dehydrocholic acid, which is produced by the oxidation of cholic acid. This compound is known for its surfactant properties, making it useful in the emulsification and transport of lipids and fats .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dehydrocholate is synthesized by the oxidation of cholic acid using chromic acid. The reaction involves the conversion of the hydroxyl groups in cholic acid to keto groups, resulting in the formation of dehydrocholic acid. This acid is then neutralized with sodium hydroxide to produce sodium dehydrocholate .

Industrial Production Methods: In industrial settings, the production of sodium dehydrocholate involves the large-scale oxidation of cholic acid followed by neutralization with sodium hydroxide. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium dehydrocholate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Sodium dehydrocholate exerts its effects primarily through its surfactant properties. It facilitates the emulsification and transport of lipids by forming micelles. This process is crucial for the digestion and absorption of dietary fats. The compound also increases bile output, aiding in the clearance of bile acids .

Properties

IUPAC Name

sodium;4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJIJBSJQSMPTI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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